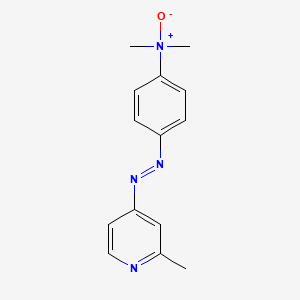

N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide

Description

N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide (CAS: 7687-04-9) is an azo compound featuring a pyridylazo-aniline backbone modified with an N-oxide group. Azo compounds are characterized by their –N=N– linkage, which confers unique electronic and optical properties. The N-oxide moiety in this compound enhances its polarity and electronic complexity, making it distinct from non-oxidized analogs. Applications of such compounds span dyes, ligands for metal complexes, and photovoltaic materials .

Properties

CAS No. |

7347-46-8 |

|---|---|

Molecular Formula |

C14H16N4O |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

N,N-dimethyl-4-[(2-methylpyridin-4-yl)diazenyl]benzeneamine oxide |

InChI |

InChI=1S/C14H16N4O/c1-11-10-13(8-9-15-11)17-16-12-4-6-14(7-5-12)18(2,3)19/h4-10H,1-3H3 |

InChI Key |

IKIIIYDDQUJMHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)N=NC2=CC=C(C=C2)[N+](C)(C)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is widely used in analytical chemistry for the detection and quantification of metal ions. It forms stable complexes with metals, which can be analyzed using various spectroscopic techniques.

Biology: In biological research, the compound is used as a fluorescent probe to study cellular processes and metal ion distribution within cells.

Industry: In material science, the compound is used to create thin films and coatings with specific properties, such as corrosion resistance and enhanced durability.

Mechanism of Action

The compound exerts its effects primarily through the formation of stable metal complexes. The azo group (-N=N-) and the N-oxide moiety play crucial roles in binding metal ions, which can then be detected or quantified using various analytical techniques. The molecular targets and pathways involved include metal ion binding sites and specific spectroscopic signatures.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Functional Group Differences

- N-Oxide vs. Non-Oxidized Azo Analogs: The N-oxide group introduces electron-withdrawing effects, altering the electron density of the azo bond. This may redshift UV-Vis absorption compared to non-oxidized analogs like N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, which crystallizes in a monoclinic system (a = 6.2322 Å, β = 96.003°) .

- Triazole Derivatives : Triazole-based regioisomers (da, dai) exhibit fluorescence due to extended conjugation via the triazole ring, whereas azo compounds like the target N-oxide prioritize π-π* transitions in the azo linkage .

Physicochemical Properties

- Solubility: The N-oxide’s polarity suggests higher solubility in polar solvents (e.g., DMSO, water) compared to non-polar analogs.

- Spectroscopy : While NMR data are unavailable for the N-oxide, related silyl-deuterated anilines show distinct ¹H-NMR shifts (δ 7.65–7.34 ppm for aromatic protons) . Triazole regioisomers exhibit fluorescence maxima dependent on substitution patterns .

Biological Activity

N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide, a compound with significant implications in medicinal chemistry and biochemistry, exhibits a range of biological activities that merit detailed exploration. This article synthesizes findings from various studies, emphasizing its metabolic pathways, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C13H14N4O

- Molecular Weight : 226.28 g/mol

- CAS Number : 13103-75-8

- Melting Point : 108-111 °C

The metabolism of N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide primarily involves N-oxidation and N-demethylation processes. Research indicates that flavin-containing monooxygenases are chiefly responsible for its N-oxidation, while cytochrome P450 enzymes facilitate N-demethylation reactions. These metabolic pathways lead to the formation of various metabolites, including aniline and N-methylaniline, which have been shown to possess distinct biological activities .

Table 1: Summary of Metabolic Pathways

| Reaction Type | Enzyme Involved | Major Products |

|---|---|---|

| N-Oxidation | Flavin-containing monooxygenases | N,N-Dimethyl-4-(2-pyridylazo)aniline N-oxide |

| N-Demethylation | Cytochrome P450 | Aniline, N-methylaniline |

| Ring Hydroxylation | Cytochrome P450 | 4-Aminophenol |

Cytotoxicity and Antitumor Activity

Studies have demonstrated that N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide exhibits cytotoxic properties , particularly against cancer cell lines. The compound has shown approximately tenfold lower cytotoxicity in non-cancerous fibroblasts compared to cancerous cells, suggesting its potential as an antitumor agent . This selective toxicity is crucial for developing targeted cancer therapies .

Case Study: Antitumor Efficacy

A recent study evaluated the compound's effects on various cancer cell lines, revealing a significant reduction in cell viability at concentrations above 50 µM. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells .

Antimicrobial Activity

N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide has also been investigated for its antimicrobial properties . It exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |

Q & A

Basic Question

- UV-Vis Spectroscopy : Azo chromophores show strong π→π* transitions (λmax ~450–500 nm; ε > 10⁴ M⁻¹cm⁻¹). N-oxide formation red-shifts λmax by 20–30 nm due to increased conjugation .

- ¹H/¹³C NMR : Pyridyl protons deshield upon N-oxidation (Δδ ~0.5–1.0 ppm). Azo-bridge protons exhibit splitting (J = 10–12 Hz) due to restricted rotation .

- IR Spectroscopy : N-O stretch appears at 1250–1300 cm⁻¹; azo (N=N) at 1400–1450 cm⁻¹ .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

What computational methods are suitable for modeling electronic transitions in this compound?

Advanced Question

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier orbitals. The HOMO-LUMO gap (~3.5 eV) correlates with UV-Vis transitions .

- TD-DFT : Simulate electronic spectra in solvent (e.g., IEFPCM model for CH₃CN). Compare oscillator strengths with experimental λmax to validate .

Challenges : Account for solvent effects and excited-state relaxation. CASSCF may be required for accurate azo → N-oxide charge-transfer states .

How does the N-oxide group influence reactivity compared to non-oxidized analogs?

Advanced Question

The N-oxide enhances electrophilicity and coordination capacity:

- Coordination Chemistry : Acts as a monodentate ligand for transition metals (e.g., Ru²⁺, Cu²⁺), forming complexes with distinct redox properties. Characterize via cyclic voltammetry (E₁/₂ shifts by ~150 mV) .

- Acid-Base Behavior : N-oxide protonation (pKa ~1.5–2.0) stabilizes cationic species, altering solubility in aqueous media. Titrate with HCl/NaOH while monitoring UV-Vis changes .

- Redox Reactions : Susceptible to reduction (e.g., Zn/HCl) regenerating the pyridyl amine. Monitor by HPLC-MS to track intermediates .

What strategies mitigate mutagenicity risks during handling?

Basic Question

While Ames testing indicates lower mutagenicity than related anilines , precautions include:

- Containment : Use fume hoods and sealed reactors for synthesis/purification.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Quench with 10% NaHSO₃ before aqueous neutralization .

How do substituents on the pyridyl ring affect electronic properties?

Advanced Question

- Electron-Withdrawing Groups (e.g., -NO₂) : Decrease HOMO energy, blue-shifting λmax. Quantify via Hammett σ⁺ values (ρ ~2.1 for azo-N-oxides) .

- Electron-Donating Groups (e.g., -CH₃) : Increase extinction coefficients (ε ~1.5×10⁴ → 2.2×10⁴ M⁻¹cm⁻¹) due to enhanced charge transfer .

Structure-Activity : Methyl groups at the 2-position (as in the target compound) sterically hinder aggregation, improving solubility in DMSO .

What analytical workflows validate purity for biological assays?

Basic Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.